molecular formula C5H12O2 B3068055 (R)-2-Methyl-1,4-butanediol CAS No. 22644-28-6

(R)-2-Methyl-1,4-butanediol

Cat. No.: B3068055
CAS No.: 22644-28-6
M. Wt: 104.15 g/mol
InChI Key: MWCBGWLCXSUTHK-RXMQYKEDSA-N
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Description

®-2-Methyl-1,4-butanediol is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, making it optically active. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

®-2-Methyl-1,4-butanediol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: ®-2-Methyl-1,4-butanediol is used in the production of specialty chemicals and materials, including resins and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Methyl-1,4-butanediol can be synthesized through several methods. One common approach involves the reduction of 2-methylsuccinic acid or its derivatives. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Industrial Production Methods

In industrial settings, ®-2-Methyl-1,4-butanediol is often produced through catalytic hydrogenation of 2-methyl-1,4-butanedione. This process typically involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1,4-butanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methyl-1,4-butanedione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form 2-methyl-1,4-butanediol using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

    Oxidation: 2-Methyl-1,4-butanedione.

    Reduction: ®-2-Methyl-1,4-butanediol.

    Substitution: Various halogenated derivatives depending on the substituting agent used.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1,4-butanediol depends on its specific application. In chemical synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In biological systems, its effects are determined by its interactions with enzymes and other molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-1,4-butanediol: The enantiomer of ®-2-Methyl-1,4-butanediol, with similar chemical properties but different optical activity.

    1,4-Butanediol: A related compound without the methyl group, used in the production of plastics and solvents.

    2-Methyl-2,4-pentanediol: Another diol with a different carbon chain structure, used as a solvent and in chemical synthesis.

Uniqueness

®-2-Methyl-1,4-butanediol is unique due to its chiral nature, which makes it valuable in the synthesis of optically active compounds. Its specific structure allows for selective reactions, making it a versatile intermediate in various chemical processes.

Properties

IUPAC Name

(2R)-2-methylbutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCBGWLCXSUTHK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945304
Record name 1,​4-​Butanediol, 2-​methyl-​, (2R)​
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22644-28-6
Record name (2R)-2-Methyl-1,4-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22644-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,​4-​Butanediol, 2-​methyl-​, (2R)​
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As described in detail in copending application Ser. No. 924,212, filed July 12, 1978, (FDN-1113), the catalyst of the invention will produce high quality butanediol by a process involving a two-stage catalytic hydrogenation of a butynediol solution containing formaldehyde. During the first stage of the process, or low pressure, low temperature stage, a butanediol product having a much lower carbonyl number is obtained. The carbonyl number is the conventional measure of the undesired aldehyde and acetal content including residual formaldehyde. In the second or finishing stage, which is carried out at higher pressures and/or temperatures than the first stage, much less 2-methyl-1,4-butanediol byproduct (methylbutanediol) is produced concurrently with butanediol.
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Synthesis routes and methods II

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
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Synthesis routes and methods III

Procedure details

A similar experiment, carried out in 5 ml of anhydrous ethanol, produced 75% 2-methyl-1,4-butanediol, 11.6% 3-methylbutanol, and 12.4% 3-methyl-1,3-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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